What is the chemical structure of Entadamide A?
What is the chemical structure of Entadamide A?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Entadamide A, a naturally occurring sulfur-containing amide, has garnered significant interest within the scientific community due to its diverse biological activities. Isolated from the seeds of Entada phaseoloides, this compound has demonstrated potential as an anti-inflammatory, antioxidant, and immunomodulatory agent. This technical guide provides a detailed overview of the chemical structure, spectroscopic data, and experimental protocols related to Entadamide A. Furthermore, it elucidates the signaling pathways associated with its key biological functions, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Chemical Structure and Properties
Entadamide A is chemically identified as (E)-N-(2-hydroxyethyl)-3-methylsulfanylprop-2-enamide. Its structure is characterized by a trans-configured double bond, a methylthio group, and an N-acylethanolamine moiety.
Chemical Structure:
Molecular Formula: C₆H₁₁NO₂S
Molecular Weight: 161.22 g/mol [1]
IUPAC Name: (E)-N-(2-hydroxyethyl)-3-methylsulfanylprop-2-enamide[1]
CAS Number: 100477-88-1[1]
Spectroscopic Data
| Data Type | Values |
| ¹H NMR (Predicted) | δ (ppm): ~7.0-7.5 (d, 1H, vinyl H), ~5.8-6.2 (d, 1H, vinyl H), ~3.6 (t, 2H, -CH₂-OH), ~3.4 (q, 2H, -NH-CH₂-), ~2.3 (s, 3H, -S-CH₃). The coupling constant for the vinyl protons is expected to be in the range of 15-18 Hz, characteristic of a trans configuration. |
| ¹³C NMR (Predicted) | δ (ppm): ~165 (C=O), ~140 (vinyl CH), ~120 (vinyl CH), ~60 (-CH₂-OH), ~42 (-NH-CH₂-), ~15 (-S-CH₃). |
| Mass Spectrometry | Monoisotopic Mass: 161.0510 g/mol .[1] The ESI-MS spectrum would be expected to show a prominent peak at m/z 162.0583 [M+H]⁺ in positive ion mode and m/z 160.0438 [M-H]⁻ in negative ion mode. Fragmentation patterns would likely involve the loss of the hydroxyethyl group and cleavage of the amide bond. |
Experimental Protocols
Isolation and Purification of Entadamide A
A detailed protocol for the preparative separation and purification of Entadamide A from the crude extract of Entada phaseoloides has been established using High-Speed Counter-Current Chromatography (HSCCC).
3.1.1. Extraction
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Sample Preparation: Coarsely powder the dried seeds of Entada phaseoloides.
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Extraction Solvent: Utilize a 40% ethanol-water solution.
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Extraction Conditions:
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Solid-to-liquid ratio: 1:15 (g/mL).
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Extraction temperature: 65°C.
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Extraction time: 2.5 hours.
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Post-extraction: Filter the extract and concentrate under reduced pressure to obtain the crude extract.
3.1.2. High-Speed Counter-Current Chromatography (HSCCC) Purification
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Two-Phase Solvent System: Prepare a mixture of n-butanol-acetic acid-water in a volume ratio of 4:1:5 (v/v/v).
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HSCCC Operation:
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Mode: Head-to-tail elution.
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Stationary Phase: The upper phase of the solvent system.
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Mobile Phase: The lower phase of the solvent system.
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Sample Loading: Dissolve the crude extract in a suitable amount of the biphasic solvent system.
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Elution and Fraction Collection: Monitor the effluent and collect fractions based on the elution profile.
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Purity Analysis: Analyze the purity of the fractions containing Entadamide A using High-Performance Liquid Chromatography (HPLC).
This method has been shown to yield Entadamide A with a purity of 96.4% and a recovery of 98.5%.
Biological Activities and Signaling Pathways
Entadamide A exhibits a range of biological activities, primarily attributed to its anti-inflammatory, antioxidant, and immunomodulatory properties.
Anti-inflammatory Activity: Inhibition of 5-Lipoxygenase
Entadamide A has been identified as an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.
Signaling Pathway of 5-Lipoxygenase Inhibition:
Caption: Inhibition of the 5-Lipoxygenase pathway by Entadamide A.
By inhibiting 5-LOX, Entadamide A effectively reduces the production of pro-inflammatory leukotrienes, thereby mitigating the inflammatory response. This mechanism suggests its potential therapeutic application in inflammatory disorders.
Immunomodulatory Activity: Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)
Entadamide A has been reported to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme that plays a critical role in immune tolerance. IDO1 catalyzes the degradation of the essential amino acid tryptophan, leading to immunosuppression.
Signaling Pathway of IDO1 Inhibition:
Caption: Inhibition of the IDO1 pathway by Entadamide A.
By inhibiting IDO1, Entadamide A can prevent tryptophan depletion in the local microenvironment, thereby restoring T-cell function and enhancing anti-tumor or anti-viral immunity. This makes it a promising candidate for investigation in cancer immunotherapy and infectious diseases.
Antioxidant Activity: Free Radical Scavenging
Entadamide A demonstrates antioxidant properties by scavenging free radicals. The sulfur atom in its structure is believed to play a key role in this activity.
Mechanism of Free Radical Scavenging:
Caption: Free radical scavenging mechanism of Entadamide A.
The ability of Entadamide A to neutralize reactive oxygen species (ROS) and other free radicals helps to protect cells from oxidative damage, which is implicated in a variety of chronic diseases.
Conclusion
Entadamide A is a promising natural product with a well-defined chemical structure and significant therapeutic potential. Its multifaceted biological activities, including anti-inflammatory, immunomodulatory, and antioxidant effects, are mediated through distinct signaling pathways. The detailed experimental protocols for its isolation and the elucidation of its mechanisms of action provide a solid foundation for further research and development. This technical guide serves as a comprehensive resource for scientists and researchers aiming to explore the full therapeutic potential of Entadamide A in various disease models. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to advance this compound towards clinical applications.
